6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin
Description
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin is a synthetic coumarin derivative with the molecular formula C₁₆H₈Cl₄O₂ and a molecular weight of 374.05 g/mol. Its structure features dichloro substitutions at positions 6 and 8 on the coumarin core, a 2',4'-dichlorophenyl group at position 3, and a methyl group at position 4 (Figure 1). The compound is supplied by multiple manufacturers, including Biosyn Research Chemicals and INDOFINE Chemical Company, but its CAS number remains unspecified .
Coumarins are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, ranging from antimicrobial to anticancer effects. The dichlorophenyl and chloro-methyl substitutions in this compound suggest tailored electronic and steric properties, making it a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
6,8-dichloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4O2/c1-7-11-4-9(18)6-13(20)15(11)22-16(21)14(7)10-3-2-8(17)5-12(10)19/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBRDJWCHYHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Reaction for 4-Methylcoumarin Derivatives
The Pechmann reaction involves condensation of a phenol with a β-keto ester under acidic conditions. For 4-methylcoumarin, ethyl acetoacetate reacts with resorcinol or substituted phenols in concentrated sulfuric acid. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{H2SO4} 4\text{-Methylcoumarin}
$$
Substituted phenols like 2,4-dichlorophenol can yield 6,8-dichloro-4-methylcoumarin directly. However, this method requires optimization to avoid over-chlorination or side reactions.
Knoevenagel Condensation for Functionalized Coumarins
The Knoevenagel method uses salicylaldehydes and active methylene compounds (e.g., ethyl cyanoacetate). For instance, 3-aryl coumarins are synthesized by reacting 3-(2',4'-dichlorophenyl)-2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol under basic conditions:
$$
\text{3-(2',4'-Dichlorophenyl)-2-hydroxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{piperidine}} \text{3-(2',4'-Dichlorophenyl)-4-methylcoumarin}
$$
This approach avoids post-synthetic modifications for aryl group introduction but demands pre-functionalized salicylaldehydes.
Regioselective Chlorination Strategies
Introducing chlorine atoms at positions 6 and 8 requires careful control to prevent undesired substitution.
Electrophilic Aromatic Chlorination
Chlorinating agents like sulfuryl chloride (SO$$2$$Cl$$2$$) or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl$$3$$) selectively target electron-rich positions. For 4-methylcoumarin, chlorination occurs at positions 6 and 8 due to the methyl group’s activating effect:
$$
\text{4-Methylcoumarin} \xrightarrow[\text{FeCl}3]{\text{SO}2\text{Cl}2} 6,8\text{-Dichloro-4-methylcoumarin}
$$
Key variables :
- Temperature (60–100°C)
- Solvent (acetic acid or dichloromethane)
- Stoichiometry (2–3 equiv Cl per position)
Dichlorocarbene-Mediated Chlorination
The patent CN104277023A describes a modified Reimer-Tiemann reaction using chloroform and organic bases (e.g., pyridine) to generate dichlorocarbene, which reacts with coumarins. While this method originally targets formylation, substituting reagents (e.g., CCl$$4$$ instead of CHCl$$3$$) could enable dichlorination.
Introducing the 3-(2',4'-Dichlorophenyl) Group
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3-bromo-6,8-dichloro-4-methylcoumarin and 2,4-dichlorophenylboronic acid offers a reliable route:
$$
\text{3-Bromo-6,8-dichloro-4-methylcoumarin} + \text{2,4-Dichlorophenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Optimized conditions :
- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
- Solvent: DMF/H$$_2$$O (9:1)
- Temperature: 80–100°C
- Yield: 70–85%
Friedel-Crafts Arylation
Electrophilic substitution using 2,4-dichlorophenyl chloride and AlCl$$_3$$ can introduce the aryl group at position 3. However, this method is less favored due to poor regioselectivity and competing side reactions.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Pre-Functionalized Salicylaldehyde Approach
- Synthesize 3-(2',4'-dichlorophenyl)-2-hydroxybenzaldehyde via Suzuki coupling of 3-bromo-2-hydroxybenzaldehyde.
- Knoevenagel condensation with ethyl acetoacetate to form the coumarin core.
- Chlorination at positions 6 and 8.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity in Chlorination : Electron-donating groups (e.g., methyl) direct electrophiles to positions 6 and 8, but over-chlorination must be controlled via temperature and stoichiometry.
- Aryl Group Introduction : Suzuki coupling outperforms Friedel-Crafts in yield and selectivity but requires halogenated intermediates.
- Purification : Recrystallization in ethanol/hexane mixtures effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(2’,4’-dichlorophenyl)-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted coumarins with different functional groups.
Scientific Research Applications
6,8-Dichloro-3-(2’,4’-dichlorophenyl)-4-methylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(2’,4’-dichlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
Key Observations :
- Electron-withdrawing vs. In contrast, the 3-methoxyphenyl analog () introduces electron-donating properties, which may improve solubility but reduce target affinity .
- Hydroxy substitution : 6,8-Dichloro-4-hydroxycoumarin exhibits increased polarity due to the hydroxy group, favoring aqueous solubility but possibly limiting membrane permeability compared to the methyl-substituted target compound .
Key Observations :
- Enzyme inhibition : The 3-methoxyphenyl analog demonstrates moderate MARK4 inhibition (IC₅₀ = 7.804 µM), suggesting that the dichlorophenyl group in the target compound could enhance activity due to stronger halogen interactions with enzyme active sites .
Physicochemical Properties
- Thermal stability : Analogs like 5-(2',4'-dichlorophenyl)-thiazole 2-amine () exhibit high melting points (208–217°C), suggesting that the target compound may also display significant crystallinity and stability .
Biological Activity
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
- Chemical Formula : C16H8Cl4O2
- Molecular Weight : 374.05 g/mol
- CAS Number : 263364-94-9
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. Specifically, studies have shown that 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin can induce cytotoxic effects in various cancer cell lines.
Key Findings :
- In vitro studies demonstrated that this compound exhibits a dose-dependent inhibition of cancer cell proliferation in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating effective cytotoxicity at concentrations ranging from 27.05 to 98.14 µM over 72 hours .
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, suggesting that it disrupts normal cellular processes in cancer cells .
Anti-inflammatory Activity
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin has also been studied for its anti-inflammatory properties.
Mechanism :
- The compound has been shown to suppress pro-inflammatory cytokines and chemokines in various models, indicating its potential to mitigate inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is significantly influenced by their structural features. In particular:
- Substitutions at the C6 and C8 positions on the coumarin nucleus enhance anticancer activity. The presence of dichlorophenyl groups at these positions increases lipophilicity, facilitating cellular penetration and bioactivity .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various coumarin derivatives including 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin on prostate cancer cell lines:
- Results : Significant cytotoxicity was observed with a notable decrease in cell viability correlating with increased concentrations of the compound.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound can be synthesized via acid-catalyzed condensation of phenolic precursors with β-keto esters. For example, phosphoric acid (H₃PO₄) at 60°C facilitates cyclization of ethyl acetoacetate with chlorinated phenolic derivatives, as demonstrated in coumarin synthesis . Optimization involves adjusting solvent polarity (e.g., using green solvents like water to improve sustainability ), controlling stoichiometry of dichlorophenyl intermediates, and monitoring reaction progress via TLC. Purification via recrystallization (methanol-water) ensures high yields (>80%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this coumarin derivative, and how are spectral data interpreted?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine atoms at C6/C8 and dichlorophenyl group at C3). Coumarin carbonyl (C=O) typically resonates at ~160-165 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹), C-Cl (~550-750 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (exact mass: ~410.93 g/mol) and fragmentation patterns .
Q. How is the preliminary biological activity of this compound assessed in antimicrobial or anticancer studies?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls like ciprofloxacin .
- Anticancer Screening : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <50 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, QTAIM) elucidate electronic properties and structure-activity relationships (SAR) for this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Correlate electron-withdrawing Cl substituents with enhanced electrophilic reactivity .
- QTAIM Analysis : Identify critical bond paths and bond critical points (BCPs) to quantify interactions between the dichlorophenyl group and coumarin core, influencing bioactivity .
Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. PBS), temperature (25°C vs. 37°C), and enzyme purity (recombinant vs. native) .
- Statistical Validation : Use ANOVA to assess inter-laboratory variability. Replicate studies with ≥3 biological replicates and report SEM .
Q. How does the compound’s photophysical behavior (e.g., fluorescence) impact its utility as a biochemical probe?
- Methodology :
- Fluorescence Quenching Studies : Measure emission spectra (λₑₓ = 350 nm, λₑₘ = 450 nm) in presence of biomolecules (e.g., albumin). Stern-Volmer plots quantify binding constants (Kₐ ~10⁴ M⁻¹) .
- Solvatochromism : Assess solvent polarity effects on Stokes shift; polar solvents (e.g., DMSO) enhance quantum yield .
Key Considerations for Researchers
- Purity Validation : Always confirm compound purity via HPLC (≥95%) before biological assays to avoid false positives/negatives .
- Toxicity Profiling : Conduct acute toxicity studies (e.g., LD₅₀ in rodents) if advancing to in vivo models .
- Data Reproducibility : Share raw spectral data and crystallographic files (e.g., CIF) in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
